molecular formula C8H9NO2 B3374812 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 1041429-45-1

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B3374812
CAS No.: 1041429-45-1
M. Wt: 151.16 g/mol
InChI Key: BSRVSYHHHOIGSO-UHFFFAOYSA-N
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Description

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H9NO2 This compound is characterized by a fused ring structure that includes both a cyclopentane and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with an amine derivative, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrole-2-carboxylic acid: A simpler analog with a single pyrrole ring.

    Cyclopentane carboxylic acid: Lacks the pyrrole ring but shares the cyclopentane structure.

    Indole-2-carboxylic acid: Contains a fused benzene and pyrrole ring, similar to the fused structure in 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid.

Uniqueness

This compound is unique due to its fused ring structure, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h4,9H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRVSYHHHOIGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041429-45-1
Record name 1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized from the above ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate (100 mg, 0.56 mmol) using lithium hydroxide monohydrate (94 mg, 2.23 mmol) as the base according to General Procedure 7. The crude product was purified by flash chromatography (0-100% EtOAc/heptane) to give 61 mg (73%) of 1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-2-carboxylic acid (1). 1H NMR (400 MHz, METHANOL-d) δ ppm 2.35-2.44 (m, 2H), 2.54-2.61 (m, 2H), 2.64-2.72 (m, 2H), 6.59 (s, 1H); LCMS-MS (ESI+) 151.9 (M+H); HPLC (UV=100%), (ELSD=100%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
94 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid

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